4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane
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Overview
Description
4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound with the molecular formula C14H18O and a molecular weight of 202.29 g/mol . This compound is characterized by its unique oxabicyclo structure, which includes an oxygen atom integrated into the bicyclic framework. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane involves several steps. One common method includes the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile . The reaction conditions typically require a catalyst and controlled temperature to ensure the formation of the desired bicyclic structure.
Chemical Reactions Analysis
4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxabicyclo derivatives with different functional groups.
Reduction: The compound can be reduced to form simpler bicyclic structures.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in synthetic organic chemistry.
Biology: Its unique structure makes it a subject of study in biochemical pathways and molecular interactions.
Medicine: While not used directly in medicine, it serves as a model compound for studying the pharmacokinetics and dynamics of similar structures.
Industry: It is utilized in the development of new materials and polymers due to its stable bicyclic structure.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its oxabicyclo framework. This structure allows it to participate in various chemical reactions, influencing biochemical pathways and molecular interactions.
Comparison with Similar Compounds
4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can be compared with other similar compounds such as:
7-Oxabicyclo[4.1.0]heptane: This compound has a similar bicyclic structure but lacks the ethyl and phenyl groups, making it less complex.
1-Phenyl-7-oxabicyclo[4.1.0]heptane: This compound is similar but does not have the ethyl group, which affects its chemical properties and reactivity.
7-Oxabicyclo[2.2.1]heptane: This compound has a different bicyclic structure, which influences its chemical behavior and applications.
These comparisons highlight the uniqueness of 4-Ethyl-1-phenyl-7-oxabicyclo[41
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H18O/c1-2-11-8-9-14(13(10-11)15-14)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |
InChI Key |
WKPOATAQYLTBJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C(C1)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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